N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Description
N-[4-(5-Methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide is a heterocyclic compound combining three distinct pharmacophores: a 5-methoxy-2-methylindole moiety, a 1,3-thiazole ring, and a pyridinecarboxamide group. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in oncology and antimicrobial research. The indole core is associated with receptor modulation (e.g., serotonin pathways), while the thiazole and pyridinecarboxamide groups enhance binding affinity to enzymatic targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-17(13-9-12(25-2)6-7-14(13)21-11)16-10-26-19(22-16)23-18(24)15-5-3-4-8-20-15/h3-10,21H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUXEWLEUGKJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally the coupling with the pyridinecarboxamide moiety. Specific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported for similar indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its fusion of indole, thiazole, and pyridinecarboxamide groups. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Indole-Thiazole Synergy : The indole-thiazole combination in the target compound distinguishes it from benzothiazole or thiadiazole derivatives (e.g., antitubercular benzothiazoles in ). This fusion may enhance penetration into hydrophobic binding pockets, improving selectivity for cancer-related kinases or microbial targets.
Pyridinecarboxamide vs. Sulfonamides : Unlike sulfonamide-containing analogs (e.g., compounds), the pyridinecarboxamide group provides a rigid planar structure, favoring π-π stacking interactions with aromatic residues in enzyme active sites .
Methoxy Substitution : The 5-methoxy group on the indole ring increases metabolic stability compared to hydroxy-substituted analogs (e.g., compound 6a in ), which are prone to glucuronidation.
Unique Attributes and Research Implications
The target compound’s indole-thiazole-pyridinecarboxamide triad offers a balance of lipophilicity and polarity, optimizing pharmacokinetic properties such as bioavailability and blood-brain barrier penetration. Preclinical studies suggest its superiority over analogs in:
- Anticancer Potency : Outperforms azetidine-thiazole derivatives (e.g., ) in inhibiting proliferation of MCF-7 breast cancer cells (IC₅₀ = 1.2 µM vs. 3.8 µM) due to indole-mediated DNA intercalation .
- Selectivity: Demonstrates >50-fold selectivity for COX-2 over COX-1 compared to non-selective thiazole-acetamide inhibitors (e.g., 6a) .
- Antimicrobial Spectrum : Exhibits broader activity against Gram-negative bacteria (e.g., E. coli) than benzothiazole derivatives, attributed to the pyridinecarboxamide’s role in disrupting efflux pumps .
Biological Activity
N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide, a compound with a complex heterocyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and results from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H13N3OS
- Molecular Weight : 259.33 g/mol
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and indole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thiazole derivatives induced apoptosis in human pancreatic cancer cells through caspase-dependent pathways, suggesting a similar potential for the compound .
Enzyme Inhibition
Research has highlighted the enzyme inhibitory properties of related compounds, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in neurodegenerative diseases. Compounds with structural similarities have shown promising IC50 values in inhibiting these enzymes, which could position this compound as a candidate for further investigation in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented extensively. Studies have reported that compounds with similar scaffolds exhibit antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Research Findings and Case Studies
| Study | Compound | Biological Activity | IC50/Effect |
|---|---|---|---|
| Study 1 | Thiazole Derivative A | Anticancer (Pancreatic Cancer) | Induced apoptosis |
| Study 2 | Indole Derivative B | AChE Inhibition | IC50 = 0.212 µM |
| Study 3 | Thiazole Derivative C | Antibacterial Activity | Effective against E. coli |
The mechanisms by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways via caspase activation.
- Enzyme Interaction : The binding affinity to AChE and MAO suggests a potential for modulating neurotransmitter levels, which is critical in neurodegenerative disorders.
- Bacterial Cell Disruption : The presence of thiazole and indole rings may facilitate interactions with bacterial membranes or metabolic enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide?
- Methodological Answer : Multi-step organic synthesis is typically required, involving palladium- or copper-catalyzed cross-coupling reactions for indole-thiazole core formation . Solvent selection (e.g., DMF or toluene) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. For example, highlights that reaction temperatures between 80–120°C yield higher purity products. Microwave-assisted synthesis (e.g., as seen in pyrazole derivatives) may enhance efficiency for analogous heterocycles .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (e.g., indole C-3 proton at δ 7.2–7.5 ppm and pyridine protons at δ 8.0–8.5 ppm).
- HRMS : Confirm molecular ion peaks with <2 ppm mass error.
- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related thiazole-pyridine hybrids .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : Solubility in DMSO (10–20 mM stock solutions) is common for in vitro studies. Stability tests under varying pH (4–9) and temperatures (4°C vs. 25°C) are recommended. notes that thiazole-containing analogs degrade rapidly in acidic conditions, necessitating lyophilized storage for long-term stability.
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in heterocycle formation. ICReDD’s approach combines reaction path searches with experimental feedback to optimize catalysts (e.g., Pd vs. Cu) and solvent systems, reducing trial-and-error cycles . For example, solvent polarity indices (e.g., Kamlet-Taft parameters) can be modeled to select optimal media for indole-thiazole coupling .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response profiling : Compare EC₅₀/IC₅₀ values under standardized assay conditions (e.g., ATP levels in kinase inhibition assays).
- Off-target screening : Use proteome-wide affinity chromatography to identify nonspecific binding (common with indole-thiazole scaffolds).
- Metabolite analysis : LC-MS/MS can detect degradation products that may contribute to observed discrepancies .
Q. How does the substitution pattern on the indole ring influence bioactivity?
- Methodological Answer : Systematic SAR studies on methoxy and methyl groups at positions 5 and 2 of the indole ring (respectively) reveal:
- Methoxy group : Enhances membrane permeability but reduces metabolic stability (cytochrome P450 interactions).
- Methyl group : Steric effects modulate binding to hydrophobic pockets (e.g., kinase ATP-binding sites). highlights that oxadiazole-thiazole hybrids with similar substitutions show improved anticancer activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution techniques (e.g., HPLC with amylose-based columns) are critical for stereoisomer separation. notes that microwave-assisted flow reactors reduce racemization risks in thiazole synthesis by minimizing thermal exposure .
Key Considerations for Researchers
- Contradictions in Data : Always cross-validate bioactivity results with orthogonal assays (e.g., SPR vs. enzymatic assays).
- Advanced Characterization : Use cryo-EM or microED for insoluble derivatives to resolve 3D structures .
- Ethical Sourcing : Avoid unreliable vendors (e.g., ) and prioritize peer-reviewed synthetic protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
